Enantiomeric Potency Difference at VAChT: D-(+)- vs. L-(-)-Vesamicol
D-(+)-Vesamicol is 25-fold less potent than its L-(-)-counterpart as an inhibitor of acetylcholine transport in cholinergic nerve terminals . This differential is fundamental to its use as a negative control and a tool to establish enantiomeric specificity in VAChT studies. In competitive binding studies, (-)-vesamicol consistently displays higher affinity for VAChT than the (+)-enantiomer [1].
| Evidence Dimension | Inhibition of acetylcholine transport into synaptic vesicles |
|---|---|
| Target Compound Data | 25-times less potent |
| Comparator Or Baseline | L-(-)-Vesamicol (More potent) |
| Quantified Difference | 25-fold lower potency |
| Conditions | Cholinergic nerve terminal preparation |
Why This Matters
This defined potency difference allows researchers to use D-(+)-vesamicol as a stereochemically identical but less active control, essential for establishing the specificity of VAChT-mediated effects.
- [1] Shiba K, Yano T, Sato W, Mori H, Tonami N. Characterization of radioiodinated (-)-ortho-iodovesamicol binding in rat brain preparations. Life Sci. 2002;71(13):1591-1598. View Source
